2,6-Dimethylheptane-2,4-diol

説明

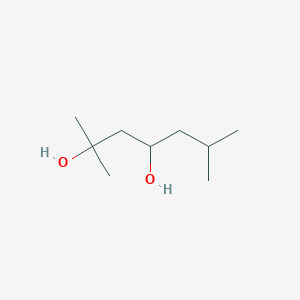

2,6-Dimethylheptane-2,4-diol (DMHD) is an organic compound and a member of the diol family of compounds. It is a colorless liquid at room temperature and has a molecular weight of 134.21 g/mol. DMHD is a versatile compound with a wide range of applications in scientific research and industrial processes. It is a valuable intermediate in the synthesis of other compounds, and its potential as a biochemical and physiological agent is the focus of increasing research.

科学的研究の応用

Chemical Transformations and Reactions

2,6-Dimethylheptane-2,4-diol undergoes various transformations in acidic media, such as hydration to form triacetone dialcohol and cyclisation to tetramethyltetrahydro-γ-pyrone. These processes have been explored using techniques like polarography, infrared, and nuclear magnetic resonance, providing insights into thermodynamic data and reaction mechanisms (Cabani & Ceccanti, 1966).

Synthesis and Conversion for Pheromone Components

The synthesis of enantiomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether and their conversion into enantiomers of sex pheromone components for the apple leafminer represents a significant application in the field of organic chemistry and entomology (Nakamura & Mori, 2000).

Low-Temperature Oxidation Chemistry

The study of the low-temperature oxidation chemistry of 2,6-dimethylheptane using experimental and computational methods has provided essential insights. This research helps understand the ignition delay times and the impact of newly developed chemistry of 2,6-dimethylheptane on these delay times, which is crucial for fuels and combustion processes (He et al., 2020).

Spectroscopic Studies and Tautomerism

Studies on the tautomers of heptane-2,4,6-trione and its methylated homologues, including 2,6-dimethylheptane derivatives, have been conducted. These studies use NMR and IR spectroscopy to understand keto-enol tautomerism and the effects of branched methyl groups on this process (Sagara, Kobayashi & Ueno, 1972).

Molecular Structure and Hydrogen Bond Analysis

Research on the molecular structure and hydrogen bond strength of 2,6-dimethylheptane derivatives, like 2,6-dimethylheptane-3,5-dione, utilizes techniques such as NMR, IR, Raman, and UV spectroscopy, along with density functional theory (DFT) estimations. This provides valuable insights into the character of intramolecular hydrogen bonding and helps understand the molecular structure and reactivity (Sayyar et al., 2021).

特性

IUPAC Name |

2,6-dimethylheptane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUSHZAINIWHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)

![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)